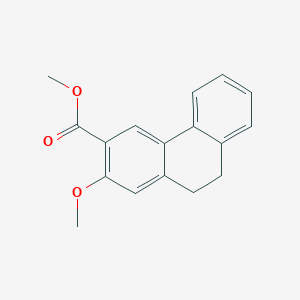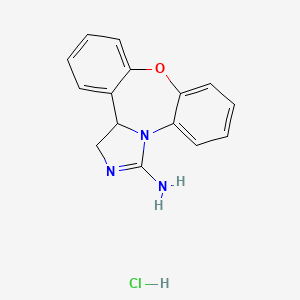
Methyl 2-methoxy-9,10-dihydrophenanthrene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-methoxy-9,10-dihydrophenanthrene-3-carboxylate is an organic compound belonging to the class of dihydrophenanthrenes This compound is characterized by a phenanthrene core structure with methoxy and carboxylate functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methoxy-9,10-dihydrophenanthrene-3-carboxylate typically involves the reaction of appropriate phenanthrene derivatives with methanol and carboxylating agents under controlled conditions. One common method involves the use of methylation and carboxylation reactions, where the phenanthrene derivative is treated with methanol in the presence of a catalyst to introduce the methoxy group, followed by carboxylation to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
Methyl 2-methoxy-9,10-dihydrophenanthrene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methoxy and carboxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated phenanthrene derivatives.
科学的研究の応用
Methyl 2-methoxy-9,10-dihydrophenanthrene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 2-methoxy-9,10-dihydrophenanthrene-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
7-methoxy-9,10-dihydrophenanthrene-2,5-diol: Another dihydrophenanthrene derivative with similar structural features but different functional groups.
Phenanthrene, 9,10-dihydro-: A simpler dihydrophenanthrene compound without the methoxy and carboxylate groups.
Uniqueness
Methyl 2-methoxy-9,10-dihydrophenanthrene-3-carboxylate is unique due to the presence of both methoxy and carboxylate functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
特性
分子式 |
C17H16O3 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC名 |
methyl 2-methoxy-9,10-dihydrophenanthrene-3-carboxylate |
InChI |
InChI=1S/C17H16O3/c1-19-16-9-12-8-7-11-5-3-4-6-13(11)14(12)10-15(16)17(18)20-2/h3-6,9-10H,7-8H2,1-2H3 |
InChIキー |
SJJMXMAHAHFXRD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)CCC3=CC=CC=C32)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14422314.png)

![1-Azetidinesulfonic acid, 2-oxo-3-[(phenylacetyl)amino]-, (3S)-](/img/structure/B14422370.png)

![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14422381.png)
